molecular formula C10H19N3O B13635684 1-(1-Ethyl-1h-pyrazol-5-yl)-2-(isopropylamino)ethan-1-ol

1-(1-Ethyl-1h-pyrazol-5-yl)-2-(isopropylamino)ethan-1-ol

Cat. No.: B13635684
M. Wt: 197.28 g/mol
InChI Key: SLIYEOMGUYZJLH-UHFFFAOYSA-N
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Description

1-(1-Ethyl-1h-pyrazol-5-yl)-2-(isopropylamino)ethan-1-ol is an organic compound that belongs to the class of pyrazoles. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an ethyl group and an isopropylamino group attached to an ethan-1-ol moiety. The compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Ethyl-1h-pyrazol-5-yl)-2-(isopropylamino)ethan-1-ol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Ethylation: The pyrazole ring is then ethylated using an ethylating agent such as ethyl iodide in the presence of a base like potassium carbonate.

    Amination: The ethylated pyrazole is reacted with isopropylamine to introduce the isopropylamino group.

    Hydroxylation: Finally, the compound is hydroxylated to introduce the ethan-1-ol moiety, typically using a hydroxylating agent such as sodium borohydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Ethyl-1h-pyrazol-5-yl)-2-(isopropylamino)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyrazole ring.

    Substitution: The ethyl or isopropylamino groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dehydroxylated or modified pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

1-(1-Ethyl-1h-pyrazol-5-yl)-2-(isopropylamino)ethan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(1-Ethyl-1h-pyrazol-5-yl)-2-(isopropylamino)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

1-(1-Ethyl-1h-pyrazol-5-yl)-2-(isopropylamino)ethan-1-ol can be compared with other similar compounds, such as:

    1-(1-Methyl-1h-pyrazol-5-yl)-2-(isopropylamino)ethan-1-ol: Similar structure but with a methyl group instead of an ethyl group.

    1-(1-Ethyl-1h-pyrazol-5-yl)-2-(methylamino)ethan-1-ol: Similar structure but with a methylamino group instead of an isopropylamino group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

1-(2-ethylpyrazol-3-yl)-2-(propan-2-ylamino)ethanol

InChI

InChI=1S/C10H19N3O/c1-4-13-9(5-6-12-13)10(14)7-11-8(2)3/h5-6,8,10-11,14H,4,7H2,1-3H3

InChI Key

SLIYEOMGUYZJLH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C(CNC(C)C)O

Origin of Product

United States

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